
2-(Tetrahydro-2H-pyran-2-yl)ethanamine
Overview
Description
2-(Tetrahydro-2H-pyran-2-yl)ethanamine is an organic compound with the molecular formula C7H15NO It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom
Biochemical Analysis
Biochemical Properties
2-(Tetrahydro-2H-pyran-2-yl)ethanamine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with hydroxylamine derivatives, which are known to improve the detection of single-strand breaks in DNA . The nature of these interactions often involves the formation of stable complexes that can influence the activity of the enzymes and proteins involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause skin and eye irritation, as well as respiratory irritation . These effects suggest that the compound can alter cellular responses and potentially disrupt normal cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins can lead to changes in gene expression and enzyme activity . These interactions are crucial for understanding the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effects may diminish as it degrades . Long-term exposure to the compound can lead to sustained changes in cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function and potentially toxic or adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of the compound in various applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cells . The compound’s metabolism is an important aspect of its biochemical properties.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s effects in various biological contexts.
Subcellular Localization
The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are important for understanding how the compound exerts its effects at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 2-(Tetrahydro-2H-pyran-2-yl)ethanone using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether .
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) pressure to achieve the reduction of the corresponding ketone or aldehyde to the amine .
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-2H-pyran-2-yl)ethanamine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry:
2-(Tetrahydro-2H-pyran-2-yl)ethanamine serves as a versatile building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic substitution reactions .
Reactivity:
The compound's amine group allows it to engage in various chemical reactions, including:
- Nucleophilic substitutions: Facilitating the formation of new bonds with electrophiles.
- Formation of derivatives: Leading to compounds with enhanced biological activity or improved pharmacokinetic properties .
Biological Applications
Pharmacological Potential:
Research has indicated that this compound may exhibit significant biological activities, particularly as an inhibitor of histone deacetylases (HDACs). HDAC inhibitors are of great interest in cancer therapy due to their role in regulating gene expression and inducing apoptosis in cancer cells .
Case Study: HDAC Inhibition
A study explored the inhibitory effects of compounds similar to this compound on HDACs. The findings suggested that its structural features enhance binding affinity to the HDAC active site, leading to increased antitumor activity. The following table summarizes key data from this study:
Compound | HDAC Inhibition Activity | Cell Lines Tested |
---|---|---|
This compound | Significant | HepG2, MCF-7, HCT116 |
SAHA | Reference Standard | HepG2, MCF-7, HCT116 |
Antiproliferative Effects:
Another investigation assessed the antiproliferative effects of tetrahydropyran derivatives, revealing that similar compounds exhibited moderate to strong activity against various cancer cell lines. This suggests that this compound could be a candidate for further development in cancer therapeutics .
Neuropharmacology
Interaction with Neurotransmitter Receptors:
Preliminary studies indicate that this compound may interact with neurotransmitter receptors, influencing neurological pathways. Ongoing research aims to elucidate these interactions and their implications for potential therapeutic uses in treating neurological disorders .
Industrial Applications
Production of Specialty Chemicals:
The compound is utilized in the manufacturing of specialty chemicals with unique properties, such as increased stability and resistance to degradation. Its application extends to developing materials used in coatings and adhesives where specific chemical properties are required .
Mechanism of Action
The mechanism of action of 2-(Tetrahydro-2H-pyran-2-yl)ethanamine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The compound may also interact with cellular pathways involved in signal transduction or metabolic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-(Tetrahydro-2H-pyran-3-yl)ethanamine
- 4-(2-Aminoethyl)tetrahydropyran hydrochloride
- 2-Methyltetrahydropyran
Uniqueness
2-(Tetrahydro-2H-pyran-2-yl)ethanamine is unique due to its specific substitution pattern on the tetrahydropyran ring, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific synthetic and research applications .
Biological Activity
2-(Tetrahydro-2H-pyran-2-yl)ethanamine, also known as THP-ethanamine, is a heterocyclic compound notable for its unique tetrahydropyran ring structure. This compound has garnered attention for its potential biological activities, including antimicrobial, cytotoxic, and neuroactive properties. Understanding the biological activity of this compound is essential for its potential applications in pharmaceuticals and organic chemistry.
- Molecular Formula : C7H15N
- Molecular Weight : Approximately 115.20 g/mol
- Appearance : White crystalline solid
- Solubility : Soluble in water
The presence of the amine group allows for nucleophilic substitution reactions, which can be exploited in various synthetic applications.
Antimicrobial Activity
Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, compounds derived from similar structures have shown effectiveness against various fungal strains such as Fusarium solani and F. oxysporum. These findings suggest a potential role in developing antifungal agents.
Cytotoxic Effects
Research has demonstrated that this compound can promote the proliferation of LPS-stimulated splenic lymphocytes at concentrations of 20.0 μM in vitro. Additionally, it has shown cytotoxic effects against several cancer cell lines, indicating its potential as an anticancer agent. The specific mechanisms of action remain an area of active investigation.
Neurological Implications
Preliminary data suggest that this compound may interact with neurotransmitter receptors, influencing neurological pathways. This interaction could lead to therapeutic applications in treating central nervous system disorders.
Study on Antimicrobial Activity
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of tetrahydropyran compounds. The results indicated that this compound exhibited notable activity against specific fungal pathogens, suggesting its potential use in pharmacological applications targeting fungal infections .
Cytotoxicity Assessment
In another study focusing on cytotoxicity, researchers assessed the effects of this compound on human cancer cell lines. The compound demonstrated significant cytotoxicity at varying concentrations, highlighting its potential as a lead compound for anticancer drug development .
Comparative Analysis with Related Compounds
Compound Name | Molecular Formula | Key Features |
---|---|---|
N-Methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine | C8H17N | Enhanced lipophilicity due to methyl group |
3-Amino-tetrahydropyran | C7H15N | Lacks ethylamine moiety; different reactivity |
1-Amino-tetrahydropyran | C7H15N | Similar ring structure but different groups |
The unique ethylamine substitution on the tetrahydropyran ring of this compound may influence its biological activity compared to structurally similar compounds.
Future Directions
Ongoing research aims to elucidate the detailed mechanisms underlying the biological activities of this compound. Investigating its interactions with specific receptors and enzymes will be crucial for understanding its therapeutic potential. Additionally, exploring synthetic pathways to enhance its efficacy and reduce toxicity will be essential for developing new pharmacological agents based on this compound.
Properties
IUPAC Name |
2-(oxan-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c8-5-4-7-3-1-2-6-9-7/h7H,1-6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHMSRGDEBWJLBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50590784 | |
Record name | 2-(Oxan-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40500-01-4 | |
Record name | 2-(Oxan-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50590784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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